BP-5-087
Description
Overview of STAT Family Proteins and Their Canonical Signaling Cascades
The Signal Transducers and Activators of Transcription (STATs) are a family of latent cytoplasmic transcription factors. nih.gov In mammals, this family comprises seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. oatext.comrockland.com These proteins share a conserved structure that includes an N-terminal domain, a coiled-coil domain, a DNA-binding domain, a linker domain, a Src Homology 2 (SH2) domain, and a C-terminal transactivation domain. researchgate.netnih.govencyclopedia.pub
The canonical signaling cascade, known as the JAK/STAT pathway, is a primary mechanism for a wide array of cytokines and growth factors. rockland.combiologists.com The process begins when a ligand, such as a cytokine or growth factor, binds to its specific receptor on the cell surface. rockland.comfrontiersin.org This binding event brings the receptor-associated Janus kinases (JAKs) into close proximity, allowing them to phosphorylate each other and become activated. biologists.comfrontiersin.org The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins. frontiersin.orgmdpi.com STAT proteins are recruited to these sites via their SH2 domains and are subsequently phosphorylated by the JAKs. mdpi.com This phosphorylation triggers the STAT proteins to form homodimers or heterodimers, which then translocate from the cytoplasm into the nucleus. encyclopedia.pubfrontiersin.org Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. encyclopedia.pubnih.gov
The JAK/STAT signaling pathway is essential for regulating numerous biological processes required for cellular homeostasis. nih.govnumberanalytics.comroutledge.com It plays a critical role in cell proliferation, differentiation, migration, apoptosis, and immune responses. biologists.comroutledge.com This pathway is fundamental to hematopoiesis (the formation of blood cells), immune system development and function, and the maintenance of stem cells and various tissues. rockland.combiologists.comnumberanalytics.com The tight regulation of JAK/STAT signaling is crucial; negative regulators such as the Suppressor of Cytokine Signaling (SOCS) proteins and Protein Inhibitors of Activated STAT (PIAS) proteins help to fine-tune the response and maintain balance. mdpi.comnih.gov
Dysregulation of the JAK/STAT pathway, however, is implicated in the pathogenesis of a wide range of diseases. nih.govnumberanalytics.com Persistent or aberrant activation of this cascade can disrupt cellular homeostasis and contribute to inflammatory diseases, autoimmune disorders, and various types of cancer. nih.govresearchgate.netroutledge.com
Unlike the transient activation seen in normal cells, STAT3 is found to be constitutively (persistently) activated in a high percentage of human cancers, including both solid tumors and hematological malignancies. oatext.comwjgnet.commdpi.com This aberrant, continuous activation is a key driver of oncogenesis. wjgnet.combmbreports.org It can result from various mechanisms, such as the hyperactivation of upstream kinases like JAKs or Src, or the loss of negative regulatory proteins like SOCS and PIAS. mdpi.commdpi.com
Constitutive STAT3 activation promotes tumor progression by upregulating the expression of genes involved in proliferation (e.g., c-Myc, Cyclin D1), survival and inhibition of apoptosis (e.g., Bcl-2, Bcl-xL, Survivin), angiogenesis (e.g., VEGF), and invasion. nih.govmdpi.combmbreports.org Furthermore, persistent STAT3 signaling helps create an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance. bmbreports.org Consequently, the level of activated STAT3 in tumors often correlates with a poor prognosis and resistance to treatment in many cancers, including those of the breast, prostate, colon, and head and neck. oatext.comwjgnet.combmbreports.orgmdpi.com
Role of JAK/STAT Pathway in Cellular Homeostasis and Disease
STAT3 as a Molecular Target in Cancer Therapy
Given its central role in driving multiple facets of cancer progression, STAT3 has emerged as a highly attractive molecular target for the development of new cancer therapies. oatext.comiaea.orgmdpi.com
Targeting STAT3 is a compelling anti-cancer strategy because it serves as a critical node where multiple oncogenic signaling pathways converge. oatext.com By inhibiting STAT3, it is possible to simultaneously disrupt several processes essential for tumor growth and survival, such as cell proliferation, resistance to apoptosis, angiogenesis, and metastasis. mdpi.combmbreports.org Because STAT3 is constitutively active in many tumor cells but not in most normal cells, inhibitors that specifically target activated STAT3 could potentially have a therapeutic window, killing cancer cells while sparing healthy ones. nih.gov Moreover, STAT3 plays a crucial role in maintaining cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis, making its inhibition a strategy to potentially eradicate these resilient cell populations. bmbreports.orgmdpi.com
Despite the strong rationale for targeting STAT3, developing effective small-molecule inhibitors for transcription factors has been historically challenging, leading to this class of proteins being regarded as "undruggable". nih.govresearchgate.net Unlike enzymes that have well-defined active sites, transcription factors often lack obvious binding pockets for small molecules to engage. nih.govmpg.de Their function is frequently mediated through large and complex protein-protein or protein-DNA interactions, which are difficult to disrupt with small molecules. nih.govrsc.org Additionally, many transcription factors have intrinsically disordered regions that lack a stable three-dimensional structure, making rational drug design based on structure virtually impossible. nih.govmpg.de These challenges necessitate innovative screening and design strategies to identify compounds that can effectively and specifically modulate transcription factor activity. nih.govpatsnap.com
Rationale for Targeting STAT3 in Oncogenesis
Context of Chronic Myeloid Leukemia (CML) and Tyrosine Kinase Inhibitor (TKI) Resistance
Chronic Myeloid Leukemia (CML) is a type of cancer characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. nih.govnih.gov This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase oncoprotein. nih.govmdpi.com The BCR-ABL1 protein drives the uncontrolled proliferation of myeloid cells, which is the hallmark of CML. nih.gov The development of tyrosine kinase inhibitors (TKIs), such as imatinib (B729), that specifically target the BCR-ABL1 kinase revolutionized CML treatment. nih.govresearchgate.net
However, a significant clinical challenge is the development of resistance to TKI therapy. nih.govresearchgate.net TKI resistance can be broadly categorized into two types:
BCR-ABL1-dependent resistance: This most commonly occurs due to point mutations in the BCR-ABL1 kinase domain that prevent the TKI from binding effectively. mdpi.comijbs.com
BCR-ABL1-independent resistance: In many cases, patients develop resistance despite the continued suppression of BCR-ABL1 kinase activity. nih.gov This form of resistance arises from the activation of alternative survival pathways that bypass the need for BCR-ABL1 signaling. nih.govnih.gov
Research has identified the activation of the STAT3 pathway as a critical feature of BCR-ABL1 kinase-independent TKI resistance. nih.govnih.gov In this scenario, survival signals, either from the bone marrow microenvironment or from intrinsic changes within the cancer cell, lead to STAT3 activation, allowing the leukemia cells to survive despite effective inhibition of BCR-ABL1 by TKIs. nih.gov This has led to the hypothesis that simultaneously inhibiting both BCR-ABL1 and STAT3 could be an effective strategy to overcome this form of resistance. nih.gov The compound BP-5-087 was developed as a potent and selective STAT3 inhibitor to test this hypothesis. nih.govmedkoo.com
Research Findings on this compound
This compound is a potent and selective small-molecule inhibitor of STAT3. nih.govmedkoo.com It was discovered through a process that combined synthetic chemistry, high-throughput screening of compound libraries, and rational, computer-guided inhibitor design. nih.govnih.gov
The mechanism of action of this compound involves directly targeting the SH2 domain of the STAT3 protein. nih.govvulcanchem.com The SH2 domain is essential for STAT3 to bind to phosphorylated tyrosine residues on activated receptors, a critical step for its own phosphorylation and activation. researchgate.net By binding to the SH2 domain, this compound blocks this interaction, thereby reducing STAT3 phosphorylation and preventing its subsequent dimerization and translocation to the nucleus to activate gene transcription. nih.govnih.gov The direct engagement of this compound with the STAT3 SH2 domain has been confirmed through multiple experimental methods, including computational simulations, fluorescence polarization assays, and hydrogen-deuterium exchange assays. nih.govvulcanchem.com
In the context of CML, research has shown that this compound can overcome BCR-ABL1 kinase-independent TKI resistance. nih.gov In primary cells from CML patients exhibiting this type of resistance, treatment with this compound was found to restore sensitivity to TKIs. nih.gov Specifically, the combination of this compound with imatinib synergistically reduced colony formation and increased apoptosis in TKI-resistant CML progenitor and stem cells. nih.govnih.govresearchgate.net These findings implicate STAT3 as a key survival node in therapy-resistant CML and suggest that direct STAT3 inhibitors like this compound could have clinical utility for treating malignancies characterized by STAT3 activation. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1803281-30-2 | vulcanchem.com |
| Chemical Name | 4-[(4-cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | vulcanchem.com |
| Molecular Formula | C37H32F8N2O5S | vulcanchem.com |
| Molecular Weight | 794.7 g/mol | vulcanchem.com |
| Mechanism of Action | Directly engages and inhibits the SH2 domain of STAT3, reducing phosphorylation and nuclear transactivation. | nih.govvulcanchem.com |
Mechanisms of TKI Resistance in CML
The advent of tyrosine kinase inhibitors (TKIs) has transformed the treatment of Chronic Myeloid Leukemia (CML), a disease characterized by the BCR-ABL1 fusion gene which encodes a constitutively active tyrosine kinase. iiarjournals.orgnih.govnih.gov However, a significant portion of patients develop resistance to TKI therapy, a phenomenon broadly categorized into two main mechanisms. nih.govdovepress.com
BCR-ABL1 Kinase-Dependent Resistance
This form of resistance arises from modifications that directly affect the drug's target, the BCR-ABL1 kinase, rendering the TKI ineffective. dovepress.com The most common mechanisms include:
Point mutations in the ABL1 kinase domain: These mutations alter the conformation of the ATP-binding pocket, reducing the affinity of the TKI and leading to drug resistance. iiarjournals.orgdovepress.com Over 100 different mutations have been identified. iiarjournals.org
BCR-ABL1 gene amplification: An increase in the number of copies of the BCR-ABL1 gene can lead to higher levels of the oncoprotein, potentially overwhelming the inhibitory capacity of the TKI. iiarjournals.orgnih.gov
BCR-ABL1 Kinase-Independent Resistance
In many cases, TKI resistance occurs despite the effective inhibition of BCR-ABL1 kinase activity. nih.govnih.gov This form of resistance is driven by the activation of alternative signaling pathways that promote the survival and proliferation of leukemic cells. iiarjournals.orgamegroups.org These pathways can become active through both cell-intrinsic mechanisms and extrinsic signals from the bone marrow microenvironment. nih.gov Key pathways implicated in this resistance mechanism include:
JAK/STAT pathway nih.govnih.gov
PI3K/AKT pathway iiarjournals.orgnih.gov
RAF/MEK/ERK (MAPK) pathway iiarjournals.orgnih.govmdpi.com
Wnt/β-catenin signaling mdpi.com
STAT3 Activation in Kinase-Independent TKI Resistance in CML
A critical player in BCR-ABL1 kinase-independent TKI resistance is the activation of the STAT3 signaling pathway. nih.govnih.gov This activation can occur through two distinct scenarios:
Extrinsic Resistance: Survival signals originating from the bone marrow microenvironment can activate STAT3 in a JAK2- or TYK2-dependent manner, even when BCR-ABL1 is inhibited by TKIs. ashpublications.org
Intrinsic Resistance: Leukemic cells can develop cell-autonomous mechanisms to activate STAT3 in response to TKI treatment, making them independent of both BCR-ABL1 and the bone marrow microenvironment for survival. nih.govashpublications.org
This persistent STAT3 activation protects CML cells from TKI-induced apoptosis and confers resistance, particularly in leukemic stem and progenitor cells. researchgate.net
Recognizing the pivotal role of STAT3 in this resistance mechanism, researchers have focused on developing inhibitors that can target this pathway. One such inhibitor is This compound .
This compound is a potent and selective small molecule inhibitor of the STAT3 SH2 domain. nih.govnih.gov The SH2 domain is critical for STAT3 dimerization, a necessary step for its activation and nuclear translocation. researchgate.netvulcanchem.com By binding directly to the STAT3 SH2 domain, this compound prevents STAT3 phosphorylation and subsequent activation. nih.govnih.gov
Studies have demonstrated that the combined inhibition of both BCR-ABL1 with TKIs and STAT3 with this compound can induce synthetic lethality in therapy-resistant CML cells. nih.gov In primary cells from CML patients exhibiting BCR-ABL1 kinase-independent TKI resistance, this compound has been shown to restore sensitivity to TKIs in leukemic progenitor and stem cells. nih.govnih.govcapes.gov.br This suggests that targeting the STAT3 signaling node with inhibitors like this compound holds significant therapeutic potential for overcoming TKI resistance in CML and other malignancies characterized by STAT3 activation. nih.gov
Properties
CAS No. |
1803281-30-2 |
|---|---|
Molecular Formula |
C37H37F3N2O6S |
Molecular Weight |
694.77 |
IUPAC Name |
4-(N-(4-cyclohexylbenzyl)-2-((N-(2-methylbenzyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46) |
InChI Key |
IDTZFQNZGVMMTM-UHFFFAOYSA-N |
SMILES |
FC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BP-5-087; BP5087; BP 5 087; BP5-087; BP-5087 |
Origin of Product |
United States |
Discovery and Development of Bp 5 087 As a Selective Stat3 Inhibitor
Identification of Lead Compounds via High-Throughput Screening and Computational Approaches
The development of BP-5-087 originated from a systematic search for novel chemical structures capable of inhibiting STAT3. This process involved the use of high-throughput screening (HTS), a method that allows for the rapid assessment of large chemical libraries. mdpi.complos.org An early lead compound, S3I-201, was identified through such screening efforts and provided a foundational scaffold for further development. vulcanchem.comoncotarget.com
Complementing HTS, computational methods, particularly structure-based virtual screening, were instrumental in identifying initial hit compounds. nih.govnih.gov These computational techniques targeted the SH2 domain of STAT3, a region critical for its dimerization and subsequent activation. vulcanchem.comnih.gov This in silico approach enabled the efficient evaluation of extensive chemical databases to pinpoint molecules with a high probability of binding to the STAT3 SH2 domain. sciforschenonline.org The most promising candidates identified through these virtual screens were then validated through in vitro assays to confirm their STAT3 inhibitory activity. nih.gov
Structure-Activity Relationship (SAR) Studies and Compound Library Synthesis
Following the identification of initial lead compounds, comprehensive structure-activity relationship (SAR) studies were conducted. acs.orguok.ac.inijaems.com These studies aimed to elucidate how specific chemical modifications to the lead scaffold influenced the compound's inhibitory activity. mdpi.comkuleuven.be This involved the systematic synthesis of a focused library of analogues, where different parts of the molecule were altered to assess their impact on STAT3 inhibition. nih.gov
The core of these inhibitors is typically a salicylic (B10762653) acid-based scaffold. mdpi.com SAR-based drug design and the screening of these compound libraries were crucial in identifying this compound as a potent and selective STAT3 inhibitor. vulcanchem.comnih.gov These studies provided a detailed understanding of the chemical features necessary for effective binding to the STAT3 SH2 domain and for potent inhibition of its activity. nih.gov
Optimization of STAT3 Inhibitory Potency and Selectivity
A primary objective of the optimization process was to enhance both the potency and the selectivity of the lead compounds for STAT3, particularly over the closely related and structurally similar STAT1 protein. mdpi.comashpublications.org The high degree of homology between the SH2 domains of different STAT proteins presents a significant challenge in developing selective inhibitors. mdpi.com
Through iterative cycles of rational inhibitor design, chemical synthesis, and biological evaluation, researchers successfully refined the lead compounds. nih.govnih.gov Molecular dynamics simulations guided this process by providing high-resolution views of how the inhibitors interacted with the STAT3 SH2 domain. nih.gov This rational, structure-guided approach ultimately led to the development of compounds with substantially improved STAT3 inhibitory potency and selectivity. ashpublications.org
Comparison with Predecessor Compounds (e.g., SF-1-066)
A key predecessor in the development of this compound was the compound SF-1-066. mdpi.com While SF-1-066 demonstrated STAT3 inhibitory activity, further optimization was required to enhance its potency and selectivity. ashpublications.orgmdpi.com
This compound represents a significant improvement over SF-1-066. mdpi.com Molecular modeling suggests that specific structural modifications in this compound, such as the inclusion of a 2-methylbenzyl group, allow for a more optimal and stable interaction within the STAT3 SH2 domain's binding pocket compared to SF-1-066. nih.gov This enhanced binding affinity translates to a marked improvement in potency, with this compound exhibiting a 10-fold or greater improvement in potency compared to SF-1-066 in cellular assays. nih.gov Furthermore, this compound demonstrated this increased potency without compromising its selectivity for STAT3. nih.govnih.gov Studies have also indicated that this compound has enhanced metabolic stability compared to SF-1-066. ashpublications.org
Interactive Data Table: Compound Information
| Compound Name | Chemical Class/Scaffold | Key Features |
| This compound | Salicylic acid-based | Potent and selective STAT3 inhibitor with improved metabolic stability. mdpi.comashpublications.orgmdpi.com |
| SF-1-066 | Salicylic acid-based | Predecessor to this compound, STAT3 inhibitor. oncotarget.commdpi.comnih.gov |
| S3I-201 | Salicylic acid-based | Early lead compound identified via HTS, served as a starting point for inhibitor development. vulcanchem.comoncotarget.com |
| BP-1-102 | Sulfonamide analog of SF-1-066 | STAT3 inhibitor developed from the SF-1-066 scaffold. mdpi.commdpi.comnih.gov |
| SH-4-054 | STAT3 Inhibitor | Another small molecule inhibitor of STAT3. oncotarget.comnih.govaacrjournals.org |
Molecular Mechanisms of Bp 5 087 Action on Stat3 Signaling
Direct Engagement with the STAT3 SH2 Domain
BP-5-087 directly engages the Src Homology 2 (SH2) domain of the STAT3 protein. nih.govresearchgate.netcapes.gov.brnih.govvulcanchem.com The SH2 domain is crucial for STAT3's function, as it mediates the dimerization of STAT3 monomers through binding to phosphotyrosine residues. nih.gov This dimerization is a prerequisite for the nuclear translocation of STAT3, where it acts as a transcription factor. vulcanchem.com By binding to the SH2 domain, this compound obstructs this process, leading to a reduction in STAT3 phosphorylation and subsequent nuclear transactivation. nih.govresearchgate.netnih.gov
The interaction between this compound and the STAT3 SH2 domain has been elucidated through a combination of computational modeling and experimental assays, which have provided a detailed, high-resolution view of the binding interface. nih.govresearchgate.netcapes.gov.brnih.gov
To understand the precise binding mode of this compound to the STAT3 SH2 domain, high-resolution computational docking simulations have been employed. nih.govvulcanchem.com These simulations model the interactions between the small molecule and the protein at an atomic level, predicting the most favorable binding orientation and estimating the binding affinity.
Initial computational modeling was performed using the Glide Extra Precision (GlideXP) algorithm. nih.govvulcanchem.com This method calculates a docking score, which estimates the binding affinity between the ligand and the protein. For this compound, the GlideXP docking score was -4.9 kcal/mol. nih.gov A more negative docking score indicates a higher predicted binding propensity. This score was more favorable than that of a parent compound, SF-1-066, which had a score of -3.8 kcal/mol, suggesting that this compound has a higher propensity for binding to the STAT3 SH2 domain. nih.gov
| Compound | GlideXP Docking Score (kcal/mol) |
|---|---|
| This compound | -4.9 |
| SF-1-066 | -3.8 |
To account for the inherent flexibility of the STAT3 SH2 domain, a more advanced simulation known as Glide Induced-Fit Docking was utilized. nih.govvulcanchem.com This approach allows for conformational changes in the protein's side chains upon ligand binding, providing a more realistic representation of the interaction. nih.gov The induced-fit docking simulations resulted in significantly lower (more favorable) docking scores for both compounds, with this compound achieving a score of -9.6 kcal/mol and SF-1-066 a score of -7.6 kcal/mol. nih.gov
These simulations revealed that the salicylic (B10762653) acid moiety, common to both this compound and SF-1-066, occupies the phosphotyrosine-binding site and forms hydrogen bonds with residues R609 and S613. nih.gov Both compounds also interact with the hydrophobic site, including residues W623, V637, and Y657, and form a hydrogen bond with the amine group of K591. nih.gov A key distinction observed with this compound binding is the reorientation of the side chain of residue R595, which creates a more defined hydrophobic pocket, potentially optimizing the inhibitor's complementarity and affinity. nih.gov
| Compound | Induced-Fit Docking Score (kcal/mol) |
|---|---|
| This compound | -9.6 |
| SF-1-066 | -7.6 |
To experimentally validate the computational predictions and confirm the binding site of this compound on the STAT3 protein, biophysical techniques that measure changes in the protein's structure and dynamics upon ligand binding were used. nih.govvulcanchem.com
Hydrogen-Deuterium Exchange (HDX) mass spectrometry is a powerful technique for mapping protein-ligand interaction sites. nih.govnih.govd-nb.info It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent. d-nb.info Regions of the protein that are protected from exchange, for instance, due to ligand binding, show a reduced rate of deuterium uptake. nih.gov
HDX assays confirmed that this compound binds to the STAT3 SH2 domain. nih.gov The experiments analyzed 68 peptic peptides of STAT3, achieving a 71% sequence coverage. nih.gov The results showed significant changes in deuterium uptake in the region of the SH2 domain upon this compound binding, confirming that this is indeed the binding epitope. nih.gov
Time-Resolved Electrospray Ionization Mass Spectrometry (TRESI-MS) was used in conjunction with HDX to characterize the structural transitions that occur in STAT3 upon binding to this compound. nih.gov This advanced technique allows for the monitoring of rapid conformational changes in proteins. researchgate.netnih.gov The TRESI-MS/HDX data provided further confirmation that the binding site for this compound is located within the STAT3 SH2 domain, corroborating the findings from the computational docking and standard HDX experiments. nih.gov
Experimental Confirmation of Binding Epitope
Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) assays have been instrumental in quantifying the binding affinity of this compound to the Signal Transducer and Activator of Transcription 3 (STAT3) protein. These assays measure the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a probe) when it is bound by a larger protein, such as STAT3. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger STAT3 protein, its tumbling is restricted, leading to a significant increase in polarization.
The direct interaction between this compound and the STAT3 SH2 domain has been confirmed using FP assays. nih.govashpublications.orgnih.gov In these experiments, this compound competes with a fluorescently labeled phosphopeptide probe that mimics the natural binding partner of the STAT3 SH2 domain. By measuring the displacement of this probe, the binding affinity of this compound can be determined.
Research has demonstrated that this compound binds to the STAT3 SH2 domain with high affinity. One study reported an EC₅₀ value of 8.5 μM for this compound in a fluorescence polarization assay, confirming its ability to bind to STAT3. ashpublications.org This direct engagement is a critical first step in its mechanism of action, preventing the protein-protein interactions necessary for STAT3 activation. nih.govnih.gov The use of FP assays has been a key component in the initial screening and biochemical validation of this compound as a direct STAT3 inhibitor. ashpublications.org
Interactive Data Table: this compound Binding Affinity
| Compound | Assay Type | Target | Result (EC₅₀) |
| This compound | Fluorescence Polarization | STAT3 | 8.5 μM |
Analysis of Amino Acid Residue Interactions within the SH2 Domain
The specific interactions between this compound and the amino acid residues within the STAT3 SH2 domain have been elucidated through a combination of computational modeling and experimental techniques. nih.gov High-resolution computational docking simulations have provided a detailed view of the binding interface, identifying the key residues involved in the interaction. nih.govashpublications.org
These simulations predict that this compound orients itself within the binding pocket of the SH2 domain, leading to the reorientation of several amino acid residues to achieve optimal complementarity. nih.gov This induced-fit model highlights the dynamic nature of the interaction. The binding of this compound is further stabilized by interactions with specific sub-pockets within the SH2 domain, namely the salicylic acid-binding and trifluoromethylbenzene-binding sub-pockets. nih.gov
Experimental validation for these computational models comes from hydrogen-deuterium exchange (HDX) mass spectrometry experiments. nih.govashpublications.org These studies measure changes in the rate of deuterium uptake by the protein upon ligand binding. For this compound, the most significant decreases in deuterium uptake were observed in peptic peptides that line the identified sub-pockets of the SH2 domain, confirming that this is indeed the binding epitope. nih.gov While the full sequence coverage in these experiments did not extend to all predicted interaction sites, the available data strongly supports the computational models. nih.gov
Inhibition of STAT3 Phosphorylation at Tyrosine 705 (Y705)
A critical step in the activation of STAT3 is the phosphorylation of the tyrosine residue at position 705 (Y705). nih.govmdpi.com This phosphorylation event is a prerequisite for the subsequent dimerization and nuclear translocation of STAT3. nih.gov The compound this compound has been shown to effectively reduce the phosphorylation of STAT3 at this key site. nih.govashpublications.orgnih.gov
By directly binding to the SH2 domain, this compound interferes with the upstream signaling events that lead to Y705 phosphorylation. vulcanchem.com In various cancer cell models, including those resistant to conventional therapies, treatment with this compound leads to a marked decrease in the levels of phosphorylated STAT3 (pSTAT3Y705). nih.gov For instance, in chronic myeloid leukemia (CML) cells from patients with TKI-resistance, this compound reduced the levels of nuclear pSTAT3Y705. nih.gov This inhibition of phosphorylation is a direct consequence of the compound's interaction with the SH2 domain, which is essential for the recruitment and activation of kinases responsible for this modification. rsc.org
Disruption of STAT3 Dimerization and Nuclear Translocation
The phosphorylation of STAT3 at Y705 triggers the formation of STAT3-STAT3 homodimers through reciprocal interactions between the phosphotyrosine of one monomer and the SH2 domain of another. nih.gov These dimers are then able to translocate into the nucleus, where they function as transcription factors. mdpi.com
This compound effectively disrupts this process by preventing the initial dimerization step. rsc.org By occupying the SH2 domain, this compound physically blocks the phosphotyrosine-SH2 domain interaction that is essential for dimer formation. mdpi.com This disruption of STAT3 dimerization has been observed in various cell lines. rsc.org
Consequently, the inhibition of dimerization also prevents the nuclear translocation of STAT3. nih.gov Immunofluorescence studies have shown that in the presence of this compound, any remaining phosphorylated STAT3 is sequestered in the cytoplasm and excluded from the nucleus. nih.govashpublications.org This blockade of nuclear entry is a crucial aspect of this compound's mechanism, as it prevents STAT3 from accessing its target genes in the nucleus. mdpi.com
Impact on Downstream STAT3-Regulated Gene Transcription
Once in the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. mdpi.com These target genes are involved in a wide array of cellular processes, including cell proliferation, survival, and angiogenesis. mdpi.com The persistent activation of STAT3 and the subsequent upregulation of these genes are hallmarks of many cancers. mdpi.com
By inhibiting STAT3 dimerization and nuclear translocation, this compound effectively downregulates the transcription of these STAT3-regulated genes. nih.govrsc.org This has been demonstrated through luciferase reporter assays, where this compound was shown to significantly decrease the luminescence in cells containing a STAT3-inducible reporter element. rsc.org The inhibition of STAT3-dependent gene expression is a key downstream effect of this compound, leading to its anti-proliferative and pro-apoptotic effects in cancer cells. nih.gov
Interactive Data Table: Effects of this compound on STAT3 Signaling Pathway
| Mechanism | Effect of this compound | Experimental Evidence |
| STAT3 Binding | Binds directly to the STAT3 SH2 domain | Fluorescence Polarization, Hydrogen-Deuterium Exchange |
| Phosphorylation | Inhibits phosphorylation at Tyrosine 705 | Immunofluorescence, Western Blotting |
| Dimerization | Disrupts STAT3-STAT3 homodimer formation | Electrophoretic Mobility Shift Assay (EMSA) |
| Nuclear Translocation | Prevents STAT3 from entering the nucleus | Immunofluorescence |
| Gene Transcription | Downregulates STAT3-regulated genes | Luciferase Reporter Assays |
Preclinical Efficacy Studies of Bp 5 087 in Disease Models
In Vitro and Ex Vivo Studies in Chronic Myeloid Leukemia (CML)
The compound BP-5-087 has been the subject of preclinical investigations to determine its effectiveness in Chronic Myeloid Leukemia (CML), particularly in cases resistant to standard therapies. These studies, conducted in laboratory settings using cell lines and primary patient cells, have focused on the compound's ability to inhibit key survival pathways in CML, both alone and in combination with existing drugs.
Effects on TKI-Resistant CML Cell Lines
Research has shown that this compound is effective against tyrosine kinase inhibitor (TKI)-resistant CML cell lines. sci-hub.seresearchgate.net In models of both intrinsic and extrinsic TKI resistance, this compound has demonstrated the ability to restore sensitivity to TKI therapy. vulcanchem.com The compound targets the activation of STAT3, a critical signaling protein, which is a key feature of CML cells that have developed resistance to TKIs independent of mutations in the BCR-ABL1 kinase domain. nih.govcapes.gov.br Studies using TKI-resistant CML cell lines, such as K562 R and AR230 R, which are adapted to grow in the presence of imatinib (B729), have shown that these cells exhibit increased levels of phosphorylated STAT3 (pSTAT3 Y705) compared to their TKI-sensitive counterparts. researchgate.netresearchgate.net this compound was found to be effective at a five-fold lower dose compared to a previous-generation STAT3 inhibitor, SF-1-066, in AR230R cell growth assays, with minimal impact on TKI-sensitive parental cells. researchgate.netresearchgate.net
The mechanism of action of this compound involves the direct binding to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent nuclear translocation, a critical step for its function in promoting cell survival and proliferation. vulcanchem.comcapes.gov.br This has been confirmed through various methods, including computational simulations and hydrogen-deuterium exchange assays. capes.gov.brnih.gov
Studies in Primary CML Stem and Progenitor Cells
Investigations have extended to primary CML stem and progenitor cells, which are believed to be a source of relapse and therapy resistance.
In ex vivo studies using CD34+ cells from CML patients with BCR-ABL1 kinase-independent resistance, this compound, particularly in combination with imatinib, significantly reduced the formation of leukemic colonies. nih.govresearchgate.net At a concentration of 1.0 μM, this compound in combination with imatinib (2.5 μM) impaired the colony-forming ability of TKI-resistant CML CD34+ progenitors. nih.gov This effect was also observed in more primitive long-term culture-initiating cell (LTC-IC) assays, where the combination of imatinib and this compound reduced LTC-IC colony formation by 66%, while neither drug alone had a significant effect. researchgate.netresearchgate.net In contrast, this compound had no effect on the colony-forming ability of bone marrow cells from healthy individuals. researchgate.net
Table 1: Effect of this compound on Colony Formation of CML Cells
| Cell Type | Treatment | Concentration | Outcome | Citation |
|---|---|---|---|---|
| TKI-resistant CML CD34+ progenitors | This compound + Imatinib | 1.0 μM this compound + 2.5 μM Imatinib | Reduced colony formation | nih.gov |
| Primitive TKI-resistant LTC-ICs | This compound + Imatinib | 1.0 μM this compound + 2.5 μM Imatinib | Reduced colony formation by 66% | researchgate.netresearchgate.net |
| CD34+ cells from newly diagnosed CML patients | This compound + Imatinib | Not specified | Reduced cell formation by 56% | cmlsupport.org.uk |
| Normal human CD34+ cord blood cells | This compound | Not specified | No effect on colony formation | ashpublications.org |
A key finding from these preclinical studies is the ability of this compound to restore sensitivity to TKIs in resistant CML cells. sci-hub.seresearchgate.netnih.govresearchgate.netnih.gov In primary cells from CML patients with BCR-ABL1 kinase-independent TKI resistance, this compound at a concentration of 1.0 μM successfully restored TKI sensitivity in therapy-resistant CML progenitor cells, including leukemic stem cells (LSCs). nih.govcapes.gov.brnih.gov This effect is achieved by targeting the STAT3 survival pathway, which becomes critical for the survival of CML cells when the primary BCR-ABL1 pathway is inhibited by TKIs. researchgate.net Importantly, this restoration of sensitivity occurs without any observed toxicity to normal hematopoietic stem or progenitor cells. researchgate.netnih.gov
Induction of Apoptosis
Combinatorial Strategies with BCR-ABL1 Inhibitors
The preclinical data strongly suggest that a combination of this compound and a BCR-ABL1 inhibitor, such as imatinib, is more effective than either agent alone in treating TKI-resistant CML. researchgate.netvulcanchem.comnih.govmdpi.com This combination creates a "synthetic lethality" in which the simultaneous inhibition of both the BCR-ABL1 and STAT3 pathways leads to a significant reduction in the survival of CML cells. nih.gov While imatinib effectively suppresses the BCR-ABL1 kinase, some CML cells, particularly LSCs, can survive through the activation of STAT3. nih.govnih.gov By inhibiting STAT3, this compound closes this escape route, leading to a more profound and durable response. nih.gov
Studies have demonstrated that dual treatment with this compound and imatinib significantly reduces the survival of TKI-resistant CML progenitors and LTC-ICs, whereas monotherapy with either drug has a markedly inferior effect. nih.govmdpi.com For instance, in LTC-IC assays with cells from TKI-resistant patients, neither this compound nor imatinib alone had an effect on survival, but the combination reduced LTC-IC colonies to 34.2% of controls. nih.gov This synergistic effect highlights the potential of targeting both pathways to overcome TKI resistance and potentially eradicate the CML stem cell population. nih.govcmlsupport.org.uk
Demonstration of Synthetic Lethality
The concept of synthetic lethality, where the simultaneous disruption of two gene pathways leads to cell death while the inactivation of one alone does not, has been explored in the context of the STAT3 inhibitor this compound. nih.govashpublications.orghaematologica.org Research has demonstrated that the combination of this compound with a BCR-ABL1 tyrosine kinase inhibitor (TKI) can induce synthetic lethality in therapy-resistant Chronic Myeloid Leukemia (CML). nih.govcapes.gov.br
In a study investigating BCR-ABL1 kinase-independent TKI resistance, researchers identified activation of Signal Transducer and Activator of Transcription 3 (STAT3) as a key survival mechanism. nih.govnih.gov They developed this compound as a potent and selective inhibitor that binds to the STAT3 SH2 domain, thereby reducing STAT3 phosphorylation and its subsequent function. nih.govcapes.gov.brnih.gov While treatment with the TKI imatinib or this compound alone was insufficient, the combination was necessary to significantly decrease the survival of TKI-resistant CML progenitor cells, including leukemic stem cells (LSCs), derived from patient samples. nih.gov This suggests a synthetic lethal relationship is required to effectively target these resistant cancer cells. nih.gov In primary cells from CML patients exhibiting this form of resistance, this compound was shown to restore sensitivity to TKIs. nih.govnih.gov
Table 1: Preclinical Demonstration of Synthetic Lethality with this compound Data derived from studies on therapy-resistant Chronic Myeloid Leukemia (CML).
| Cell Type | Treatment | Key Finding | Citation |
| TKI-Resistant CML Progenitors | This compound + Imatinib | Combination treatment was required to reduce the survival of progenitor cells. | nih.gov |
| TKI-Resistant CML Stem Cells (LSCs) | This compound + TKI | Restored TKI sensitivity in therapy-resistant CML progenitor and stem cells. | nih.govnih.gov |
Investigation in Other Myeloid Malignancies
The therapeutic potential of this compound has been investigated in preclinical models of other myeloid malignancies beyond CML, with a particular focus on Acute Myeloid Leukemia (AML).
Acute Myeloid Leukemia (AML) Models
Preclinical studies have explored the utility of this compound in AML, particularly in overcoming resistance to targeted therapies. researchgate.netashpublications.orgplos.orgresearchgate.net The bone marrow microenvironment is known to promote the survival of AML cells and can confer resistance to treatments like FLT3 tyrosine kinase inhibitors. researchgate.netashpublications.org Research indicates that soluble factors within the bone marrow can activate STAT3 in AML cells, which is a critical pathway for this resistance. researchgate.netashpublications.org
In a preclinical model using the FLT3-ITD positive AML cell line MOLM-14, conditioned medium from bone marrow stromal cells induced resistance to the FLT3 inhibitor AC220. researchgate.netashpublications.org The pharmacologic inhibition of STAT3 with this compound was shown to significantly reduce this resistance, lowering the half-maximal inhibitory concentration (IC50) of the FLT3 inhibitor. researchgate.netashpublications.org
The investigation of this compound has extended to primary cells from AML patients. researchgate.netashpublications.org In experiments using CD34+ blasts from a patient with newly diagnosed FLT3-ITD positive AML, it was observed that the bone marrow microenvironment, simulated by conditioned medium, protected these primary AML cells from cell death induced by a FLT3 inhibitor. researchgate.netashpublications.org
While direct data on the cytotoxic effect of this compound alone on primary blasts is limited in the reviewed literature, its role in overcoming resistance is a key finding. The studies that demonstrated the rescue of primary AML cells from TKI-mediated death implicated STAT3 activation as the underlying mechanism. researchgate.netashpublications.org The research noted that ongoing experiments were being conducted in additional primary AML cells using this compound to further validate its potential to overcome stroma-mediated resistance. researchgate.netashpublications.org
Modulation of STAT3 in FLT3-ITD Positive AML
The internal tandem duplication mutation in the FMS-like tyrosine kinase 3 gene (FLT3-ITD) is a common genetic abnormality in AML associated with a poor prognosis. researchgate.netashpublications.orgfrontiersin.org This mutation leads to constitutive activation of signaling pathways, including the STAT pathway, which promotes leukemia cell survival. frontiersin.orgspandidos-publications.comnih.gov
Preclinical research highlights a critical role for STAT3 in mediating resistance to FLT3 inhibitors in the FLT3-ITD positive setting. researchgate.netashpublications.org Studies have shown that while FLT3 inhibitors can effectively suppress STAT5 phosphorylation, the bone marrow microenvironment can induce strong activation of STAT3 (specifically phosphorylation at tyrosine 705, pSTAT3Y705), which is unaffected by FLT3 inhibition. researchgate.netashpublications.org This stroma-based STAT3 activation is a key mechanism of resistance. researchgate.netashpublications.org
The STAT3 inhibitor this compound has been shown to directly counter this resistance mechanism. In FLT3-ITD positive AML cell lines cultured in conditions mimicking the bone marrow microenvironment, this compound successfully restored sensitivity to the FLT3 inhibitor AC220. researchgate.netashpublications.org This was quantified by a significant reduction in the drug's IC50 value, demonstrating that the modulation of STAT3 by this compound can overcome extrinsic resistance signals. researchgate.netashpublications.org
Table 2: Effect of this compound on FLT3 Inhibitor Sensitivity in a FLT3-ITD+ AML Model
| Cell Line | Culture Condition | Treatment | IC50 of AC220 | Citation |
| MOLM-14 | Regular Medium | AC220 | 1.37 nM | researchgate.netashpublications.org |
| MOLM-14 | Conditioned Medium | AC220 | 6.24 nM | researchgate.netashpublications.org |
| MOLM-14 | Conditioned Medium | AC220 + this compound | 5.91 nM | researchgate.netashpublications.org |
| MOLM-14 (shSTAT3) | Conditioned Medium | AC220 | 2.87 nM | researchgate.netashpublications.org |
| Note: The specific data point for this compound (reducing IC50 from 10.07 nM to 5.91 nM) was generated under similar experimental conditions within the same study. |
Table of Mentioned Compounds
In Vivo Efficacy in Preclinical Models
The compound this compound has been investigated for its effectiveness in mouse models of myeloid neoplasms where the STAT3 signaling pathway is a key driver of the disease. In these preclinical settings, which aim to replicate human hematological cancers in animals, the focus has been on understanding how the compound affects tumor growth and survival. nih.govharvard.edu While specific data on this compound's performance in murine models of STAT3-driven myeloid neoplasms is emerging, the rationale for its use is based on its demonstrated ability to inhibit STAT3. capes.gov.brnih.gov The development of such animal models is crucial for evaluating the therapeutic potential of new drugs before they are considered for human trials. nih.govgubra.dk These models can range from transplanting human cancer cell lines into immunodeficient mice to more complex genetically engineered models where the mice themselves develop a disease that mimics human myeloid neoplasms. nih.govjcancer.org
The evaluation of a potential new drug in animal models extends beyond its direct effect on the tumor and includes a broader assessment of its systemic effects. nih.govfrontiersin.orgahajournals.orgoup.com This is a critical step to understand how the compound is processed by the body and its potential impact on normal physiological functions.
The metabolic stability of a compound is a key determinant of its potential as a drug. creative-diagnostics.comevotec.com Studies using liver microsomes from both mice and humans have indicated that this compound exhibits enhanced metabolic stability. ashpublications.org This suggests that the compound is not rapidly broken down by the metabolic enzymes in the liver, which could translate to a longer duration of action in the body. ashpublications.orgnih.gov The process of evaluating metabolic stability often involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and then measuring the rate at which the compound is cleared. creative-diagnostics.comevotec.com
A crucial aspect of cancer therapy is the ability to target cancer cells while sparing healthy cells. In the context of hematological malignancies, it is particularly important to assess the impact of a new drug on normal hematopoietic stem and progenitor cells, which are responsible for generating all blood cells. explorationpub.comashpublications.org Studies have shown that this compound does not exhibit toxicity towards normal hematopoietic stem or progenitor cells. nih.govvulcanchem.com This selectivity is a promising feature, as it suggests that the compound may have a favorable therapeutic window, minimizing damage to the healthy blood-forming system. nih.govvulcanchem.com For instance, when mononuclear cells from healthy individuals were treated with this compound, there was no significant impact on their ability to form colonies, indicating a lack of toxicity to these normal blood cells. nih.gov
Assessment of Systemic Effects in Animal Models
Evaluation of Metabolic Stability
Potential Broader Therapeutic Applications Beyond Hematological Malignancies
The role of STAT3 is not limited to blood cancers; its activation is a feature of many different types of cancer. nih.govnih.govvulcanchem.commdpi.com This opens up the possibility that a STAT3 inhibitor like this compound could have therapeutic applications in a wider range of malignancies. capes.gov.brnih.govnih.gov
The aberrant activation of STAT3 is a common feature in a variety of solid tumors, including but not limited to breast, prostate, and colon cancers, as well as gliomas and head and neck cancers. mdpi.com The reliance of these tumors on STAT3 signaling for their growth and survival suggests that they could be susceptible to treatment with a STAT3 inhibitor. Therefore, this compound is being considered for its potential utility in treating these other malignancies where STAT3 is a known driver of the disease. nih.govnih.govvulcanchem.com The successful application of this compound in these contexts would significantly broaden its therapeutic potential beyond hematological cancers. capes.gov.brnih.govnih.gov
Early Research in Solid Tumor Models (e.g., Pancreatic Cancer)
While extensive preclinical efficacy studies for the Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, this compound, have primarily focused on hematological malignancies, the foundational mechanism of this compound suggests a strong therapeutic rationale for its investigation in solid tumors, including pancreatic cancer. nih.govresearchgate.net The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, metastasis, and immune evasion, and its persistent activation is a feature in approximately 70% of human solid and hematologic malignancies. researchgate.netscientificarchives.comunito.it
In pancreatic ductal adenocarcinoma (PDAC), STAT3 is not only constitutively activated but is also considered a key driver of tumorigenesis, from the earliest pre-malignant lesions to advanced metastatic disease. nih.govnih.govdovepress.comaacrjournals.org This activation is often linked to oncogenic KRAS mutations, which are present in about 90% of PDAC cases, and is crucial for the development of pancreatic intraepithelial neoplasia (PanIN), a common precursor to invasive cancer. nih.govnih.gov Given that STAT3 is largely inactive in normal pancreatic tissue but hyper-activated in PDAC, it represents a highly promising therapeutic target. dovepress.comaacrjournals.org
The preclinical efficacy of this compound has been robustly demonstrated in models of Chronic Myeloid Leukemia (CML) with kinase-independent resistance, where STAT3 activation is a key survival mechanism. nih.gov In these studies, this compound was identified as a potent and selective inhibitor that directly engages the STAT3 SH2 domain, preventing its phosphorylation and subsequent nuclear translocation. nih.govresearchgate.netvulcanchem.com This mechanism of action is not specific to leukemia and holds significant potential for any cancer type dependent on STAT3 signaling.
Key findings from these foundational studies underscore the potential efficacy of this compound that could be extrapolated to solid tumor models. For instance, in therapy-resistant CML cell lines, this compound demonstrated a clear ability to induce apoptosis and overcome resistance. The authors of the primary research on this compound concluded that the inhibitor may have clinical utility for treating other malignancies characterized by STAT3 activation. nih.gov
Table 1: Preclinical Efficacy of this compound in Therapy-Resistant Cancer Models Data derived from studies on Chronic Myeloid Leukemia (CML) models, demonstrating the potent STAT3-inhibiting activity of this compound.
| Cancer Model | Treatment | Key Finding | Reference |
|---|---|---|---|
| TKI-Resistant CML Cell Line (AR230R) | This compound (1.0 µM) | Increased apoptosis by 13.7% compared to control. | nih.gov |
| Primary TKI-Resistant CML Progenitor Cells | This compound + Imatinib | Reduced long-term culture-initiating cell (LTC-IC) colonies to 34.2% of control, where either agent alone had no effect. | nih.gov |
| Primary TKI-Resistant CML CD34+ Progenitors | This compound (as low as 1.0 µM) + Imatinib | Significantly reduced colony formation and increased apoptosis. | nih.gov |
Although direct preclinical trials of this compound in pancreatic cancer xenografts or genetically engineered mouse models are not yet widely published, the compelling evidence of its potent STAT3 inhibition and the established role of STAT3 in driving pancreatic cancer progression form a strong basis for its investigation in this and other solid tumors. nih.govaacrjournals.orgdovepress.com
Pharmacological Characterization and Lead Optimization of Bp 5 087 Analogs
Assessment of Pharmacokinetic Parameters in Preclinical Settings
Preclinical pharmacokinetic studies are crucial for evaluating how a compound is absorbed, distributed, metabolized, and excreted in animal models, providing data to inform potential human pharmacokinetics. creative-biostructure.compjps.pknih.govaacrjournals.org These studies help determine if a compound can reach its target site at sufficient concentrations and persist for an adequate duration to exert a therapeutic effect. rsc.org
Bioavailability in Animal Models
Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. cn-bio.com Assessing bioavailability in animal models is a standard part of preclinical evaluation, although animal data may not always accurately predict human bioavailability due to physiological and metabolic differences between species. cn-bio.compharmainformatic.com For example, a study on a different compound, BP-1-102 (an analog of SF-1-066), indicated it was orally bioavailable and detectable in tumor tissues at levels sufficient to inhibit tumor growth in breast cancer xenografts. researchgate.net While specific bioavailability data for BP-5-087 in animal models is not explicitly detailed in the provided text, its identification as a lead compound and the progression of related compounds like BP-1-102 to preclinical trials suggest that bioavailability is a key consideration in the development of these STAT3 inhibitors. nih.govoncotarget.com
Metabolic Stability Profile (e.g., in liver microsomes)
Metabolic stability is a critical pharmacokinetic parameter that assesses how readily a compound is broken down by enzymes, primarily in the liver. srce.hrevotec.com In vitro incubation with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, is a common method to determine metabolic stability. srce.hrevotec.comcreative-diagnostics.comnih.gov Compounds with high metabolic stability are cleared slowly from the body, potentially leading to a longer duration of action. srce.hr
Studies comparing the metabolic stability of various STAT3 inhibitors, including this compound, have been conducted using in vitro assays. In the presence of glutathione (B108866) (GSH), a biological nucleophile abundant in hepatocytes, this compound showed negligible reactivity. nih.govoncotarget.comresearchgate.net This contrasts with other STAT3 inhibitors like S3I-201, which was rapidly degraded under the same conditions, and BP-1-102 and SH-4-054, which exhibited reaction half-lives of 1.30 h and 1.35 h, respectively. nih.govoncotarget.comresearchgate.net
Table 1: Reactivity with 10 mM GSH
| Compound | Reactivity with GSH | Half-life (t1/2) |
| This compound | Negligible | N/A |
| SF-1-066 | Negligible | N/A |
| SH-4-054 | Reacts | 1.35 h nih.govoncotarget.comresearchgate.net |
| BP-1-102 | Reacts | 1.30 h nih.govoncotarget.comresearchgate.net |
| S3I-201 | Rapidly degraded | 0.25 h nih.govoncotarget.comresearchgate.net |
This negligible reactivity of this compound with GSH suggests a potentially more stable metabolic profile compared to some other STAT3 inhibitors that possess electrophilic sites susceptible to nucleophilic attack. nih.govoncotarget.comresearchgate.net
Drug-likeness and Chemical Reactivity Analysis
Drug-likeness analysis involves evaluating a compound's physicochemical properties to predict its likelihood of being an orally active drug with acceptable pharmacokinetics. mdpi.comnih.goviapchem.org Key parameters often considered include molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and the number of rotatable bonds, often summarized by rules like Lipinski's Rule of Five. mdpi.comiapchem.orgsailife.com
Reactivity Towards Biological Nucleophiles (e.g., Glutathione)
The reactivity of a compound towards biological nucleophiles like glutathione (GSH) is an important aspect of its chemical reactivity profile and can influence its metabolic stability and potential for off-target interactions or toxicity. nih.govmdpi.comfrontiersin.orgrsc.orgnih.gov GSH is a prevalent biological nucleophile, particularly abundant in hepatocyte cells. nih.govoncotarget.comresearchgate.net
As discussed in the metabolic stability section, this compound has shown negligible reactivity with GSH in in vitro assays. nih.govoncotarget.comresearchgate.net This indicates that this compound is unlikely to undergo significant conjugation with GSH, a common detoxification pathway for electrophilic compounds. sfrbm.org This lack of reactivity with GSH suggests that this compound may have a lower propensity for covalent modification of proteins via this mechanism compared to more reactive compounds. nih.govoncotarget.comresearchgate.net
Strategies for Further Lead Optimization and Analogue Development
Lead optimization is a crucial phase in drug discovery aimed at improving the potency, selectivity, pharmacokinetic properties, and reducing the potential toxicity of a lead compound. creative-biostructure.comrsc.orgbiosolveit.deeurekaselect.com Strategies for further lead optimization of this compound and the development of its analogs would likely focus on refining its pharmacological profile based on preclinical findings.
Given that this compound is an analog of SF-1-066 and was identified through SAR-based drug design, continued SAR analysis would be a primary strategy. mdpi.comnih.gov This involves systematically modifying the chemical structure of this compound to understand how changes affect its activity and properties. biosolveit.denumberanalytics.com Developing focused libraries of diverse analogs is a common approach in lead optimization to explore the chemical space around the lead compound. creative-biostructure.combiosolveit.de
Strategies could include:
Improving potency and selectivity: Further structural modifications to enhance binding affinity and specificity for the STAT3 SH2 domain while minimizing interactions with other proteins. rsc.orgbiosolveit.de
Optimizing pharmacokinetic properties: While this compound showed negligible reactivity with GSH, further evaluation of its in vivo metabolic stability, bioavailability, distribution, and clearance in relevant animal models is essential. creative-biostructure.comrsc.orgcn-bio.comsrce.hr Structural modifications might be explored to improve oral absorption or reduce clearance if needed. creative-biostructure.comrsc.org Scaffold hopping or bioisosteric replacement could be employed to address potential metabolic liabilities or improve physicochemical properties. nih.govnumberanalytics.comresearchgate.net
Analyzing drug-likeness: Ensuring that analogs maintain or improve desirable drug-like properties according to established guidelines. mdpi.comiapchem.orgd-nb.info
Assessing reactivity with other biological nucleophiles: While GSH reactivity is important, evaluating reactivity with other nucleophiles present in biological systems (e.g., amines, hydroxyls) could provide a more complete picture of potential off-target interactions. rsc.org
Utilizing computational tools: Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular modeling, and pharmacophore modeling can guide the design and prioritization of new analogs for synthesis and testing. creative-biostructure.combiosolveit.denumberanalytics.com
The development of this compound from earlier STAT3 inhibitors like S3I-201 and SF-1-066 demonstrates an iterative process of lead optimization, where insights gained from the characterization of existing compounds inform the design of new, improved analogs. mdpi.comnih.govoncotarget.com
Future Research Directions and Translational Perspectives
Elucidation of Comprehensive Molecular Networks Regulated by BP-5-087
Understanding the complete spectrum of molecular pathways influenced by this compound is essential for predicting its effects and identifying potential off-target activities or synergistic interactions. This compound functions by directly engaging the STAT3 SH2 domain, disrupting STAT3 phosphorylation, specifically at the Y705 residue, and inhibiting its subsequent nuclear translocation and transcriptional activity. nih.govcapes.gov.brresearchgate.net STAT3 is a crucial transcription factor that regulates the expression of a wide array of genes involved in fundamental cellular processes, including cell cycle progression, survival, and immune responses. researchgate.netnih.gov Its constitutive activation promotes anti-apoptosis, angiogenesis, invasion, and migration through the transcription of target genes. researchgate.net
In the context of CML, STAT3 activation is integrated into canonical downstream signaling networks involving STAT5, ERK1/2, and PI3K. nih.gov Activation of STAT3 in therapy-resistant CML can arise from intrinsic cellular mechanisms or through interactions within the bone marrow microenvironment. nih.gov this compound is predicted to effectively block STAT3 activation in both scenarios of tyrosine kinase inhibitor (TKI) resistance, suggesting its broad impact on STAT3-driven survival signals. nih.gov Further research is needed to comprehensively map the entire molecular network downstream of STAT3 that is modulated by this compound across different cellular contexts and disease states. This includes investigating its influence on other signaling pathways that may crosstalk with STAT3, as well as the potential for feedback loops or compensatory mechanisms that could emerge upon STAT3 inhibition. The intricate structure of STAT3, with its various domains including the N-terminal, coiled-coil, DNA-binding, and SH2 domains, facilitates interactions with numerous molecules, highlighting the complexity of the networks it regulates. mdpi.comresearchgate.net Additionally, the regulation of STAT3 by non-coding RNAs like microRNAs and other molecular pathways suggests further layers of complexity in the networks affected by this compound. mdpi.com Advanced proteomic, transcriptomic, and phosphoproteomic analyses are necessary to fully delineate these complex molecular interactions and identify the key nodes affected by this compound treatment.
Investigation of Resistance Mechanisms to this compound and Combination Therapies
While this compound shows promise in overcoming existing resistance mechanisms, particularly BCR-ABL1 kinase-independent TKI resistance in CML, understanding potential mechanisms of resistance to this compound itself is critical for developing durable therapeutic strategies. nih.govcapes.gov.brresearchgate.netmedkoo.com STAT3 activation is a key feature of this kinase-independent resistance in CML. nih.govcapes.gov.br Preclinical studies have demonstrated that combining this compound with TKIs like imatinib (B729) can restore sensitivity and induce synthetic lethality in resistant CML cells. nih.govcapes.gov.brresearchgate.net Specifically, this compound at a concentration of 1.0 µM has been shown to restore TKI sensitivity in therapy-resistant CML progenitor cells and leukemic stem cells. nih.govcapes.gov.br This combination treatment also led to reduced colony formation and increased apoptosis in resistant CML CD34+ cells. researchgate.net
However, cancer drug resistance is often multifactorial and can involve the activation of alternative signaling pathways that bypass the inhibited target. frontiersin.org Future research should focus on identifying these potential bypass mechanisms that could confer resistance to this compound. This could involve studying genetic alterations, epigenetic modifications, or changes in the tumor microenvironment that promote survival signals independent of STAT3 or through alternative STAT family members like STAT5, which also contribute to drug resistance in hematopoietic malignancies. nih.gov
The development of rational combination therapies is a promising strategy to overcome or prevent resistance by simultaneously targeting multiple essential pathways. frontiersin.orgijbs.commdpi.com Further preclinical studies are needed to evaluate this compound in combination with other targeted agents or immunotherapies in various cancer models. Understanding the specific resistance mechanisms that emerge will guide the selection of optimal combination partners. For instance, since alternative activation of the JAK/STAT pathway is a mechanism of TKI resistance in CML, combining this compound with JAK inhibitors could be explored. nih.gov Detailed investigation into the synergistic effects, optimal dosing schedules (within preclinical contexts), and the impact on the tumor microenvironment in combination regimens is crucial.
Development of Next-Generation STAT3 Inhibitors Based on this compound Scaffold
This compound was identified through rigorous structure-activity relationship (SAR) studies and high-throughput screening, demonstrating its development as a potent and selective STAT3 SH2 domain inhibitor. nih.govcapes.gov.brresearchgate.net It represents an advancement over earlier compounds like SF-1-066, showing greater potency. nih.gov However, preclinical evaluation of this compound has also highlighted certain liabilities, including poor lipophilic efficiency, poor solubility, and low ligand efficiency, which may have contributed to modest in vivo effects in some models due to insufficient bioavailability. nih.govresearchgate.net
These findings underscore the importance of developing next-generation STAT3 inhibitors based on the this compound scaffold or similar SH2 domain-targeting chemotypes. Future research should focus on medicinal chemistry efforts aimed at improving the pharmacological properties of this compound and related compounds. This involves optimizing their potency, selectivity, solubility, metabolic stability, and bioavailability while maintaining or enhancing their ability to disrupt STAT3 dimerization and function. nih.gov
Comprehensive screening cascades, potentially guided by computational models such as quantitative structure-activity relationship (QSAR), can help prioritize the synthesis and evaluation of novel analogs. researchgate.net The goal is to identify compounds with improved drug-like properties that can achieve clinically relevant concentrations in target tissues. Research into other SH2 domain-targeting STAT3 inhibitors like BP-1-102 and SH-4-54 provides valuable insights for this development. nih.govnih.gov Exploring novel strategies beyond small molecules, such as peptide-like prodrugs, DNA-binding inhibitors, alpha-helical mimetics, or phosphopeptide conjugates, could also yield next-generation STAT3 inhibitors with distinct advantages. researchgate.net
Exploration of Novel Disease Indications Driven by STAT3 Activation
The constitutive activation of STAT3 is a common feature across a wide range of human malignancies and other diseases, making it a highly attractive therapeutic target. researchgate.netnih.govunimi.it this compound's mechanism of action as a STAT3 inhibitor suggests its potential applicability beyond CML to other diseases where aberrant STAT3 signaling plays a causative role. nih.govcapes.gov.br
STAT3 is persistently activated in numerous solid tumors, including breast cancer, lung cancer, hepatocellular carcinomas, multiple myelomas, and head and neck cancers. unimi.it It is also an important effector in the cellular transformation observed in various solid tumors and hematopoietic malignancies. nih.gov STAT3 activation is notably prevalent in the pancreatic tumor microenvironment. aacrjournals.org
Beyond oncology, dysregulated STAT3 signaling is implicated in the pathogenesis of various non-malignant conditions, such as bone-related diseases, autoimmune disorders, inflammatory diseases, cardiovascular diseases, and neurodegenerative conditions. researchgate.netnih.gov STAT3 is activated by key cytokines like IL-6, IL-10, IL-17, and TNF-α, which are central players in inflammatory diseases like asthma and inflammatory bowel disease (IBD). nih.gov STAT3 activation is reported in various gastrointestinal disorders linked to inflammation, ulcerative colitis, and infection, and is also considered a molecular target for resolving IBD and associated inflammation. researchgate.net Furthermore, STAT3 activation is associated with airway inflammation and remodeling in asthma. nih.gov
Future research should explore the therapeutic potential of this compound or its optimized derivatives in these diverse disease indications characterized by STAT3 activation. This involves conducting preclinical studies in relevant disease models to assess efficacy, determine optimal targeting strategies, and understand the specific role of STAT3 in the pathology of these conditions.
Advanced Preclinical Modeling and Biomarker Discovery for Response Prediction
Advanced preclinical modeling and the discovery and validation of predictive biomarkers are crucial steps in translating the potential of this compound into clinical success. Preclinical studies with this compound have utilized TKI-resistant CML cell lines, primary CML stem and progenitor cells (ex vivo), and a murine model of JAK2 V617F-induced myeloproliferative neoplasm (MPN) (in vivo). nih.govresearchgate.netresearchgate.net While oral administration in mice showed no toxicity at a certain dose, insufficient bioavailability was noted in one study, highlighting the importance of appropriate model selection and pharmacokinetic/pharmacodynamic (PK/PD) analysis. researchgate.netresearchgate.net this compound demonstrated significant reduction in colony formation of CML stem/progenitor cells and increased apoptosis/reduced viability in primary AML blasts ex vivo. researchgate.net
Future preclinical research should utilize a range of sophisticated models that accurately reflect the complexity and heterogeneity of human diseases driven by STAT3 activation. This includes patient-derived xenografts (PDX), co-culture systems that mimic the tumor microenvironment, and genetically engineered mouse models. These models can provide valuable insights into the efficacy, pharmacokinetics, and pharmacodynamics of this compound and potential combination therapies.
Simultaneously, robust biomarker discovery efforts are essential to identify patients most likely to respond to this compound treatment and to monitor therapeutic response and the emergence of resistance. Biomarkers are measurable biological characteristics that can indicate pathological processes or responses to intervention. unife.itresearchgate.net In preclinical studies, biomarkers can help assess drug safety, guide the selection of models and lead compounds, and elucidate the mechanism of action. researchgate.net Pharmacodynamic (PD) biomarkers, which measure the biological effect of a drug, are particularly valuable for dose optimization in preclinical studies and informing phase I clinical trial design. ecancer.orgnih.gov These can include generic markers of cellular processes like apoptosis or proliferation, or more specific molecular markers related to STAT3 signaling. ecancer.org
Biomarker discovery pipelines should integrate various technologies, including genomics, proteomics, and advanced imaging, to identify potential predictive and pharmacodynamic markers. crownbio.com Rigorous validation of candidate biomarkers in preclinical models, demonstrating a correlation between biomarker changes and therapeutic efficacy, is critical before their translation to clinical studies. ecancer.org Standardization of preclinical biomarker analysis procedures is also important for ensuring reproducibility and comparability of results. unife.it Ultimately, the identification and validation of reliable biomarkers will facilitate patient stratification, enable personalized treatment approaches, and accelerate the clinical development of this compound.
Q & A
Q. What is the molecular mechanism of BP-5-087 in inhibiting STAT3 signaling?
this compound disrupts STAT3 dimerization and nuclear translocation by introducing a 2-methylphenyl substituent on the sulfonamide group, which sterically blocks STAT3's interaction with phosphorylated tyrosine peptides. This inhibition reduces colony formation and survival rates in chronic myeloid leukemia (CML) cell lines . Methodologically, researchers should validate this mechanism using techniques like co-immunoprecipitation (Co-IP) to assess dimerization and immunofluorescence to track nuclear localization.
Q. Which experimental models are most suitable for initial in vitro testing of this compound?
Human cancer cell lines with constitutively active STAT3 (e.g., breast cancer, lung cancer, and CML models) are ideal for initial screening. Researchers should measure IC50 values for cytotoxicity, colony formation assays for clonogenicity, and transwell assays for migration/invasion inhibition . Controls should include STAT3-negative cell lines to confirm selectivity.
Q. How does this compound compare to other STAT3 inhibitors like BP-1-102 in preclinical efficacy?
this compound shows enhanced selectivity due to its substituent modifications, while BP-1-102 (with a pentafluorophenyl group) exhibits lower IC50 values (6.8 µM) for DNA binding. Comparative studies should use dose-response curves, phospho-STAT3 Western blotting, and transcriptional reporter assays to quantify inhibition potency and off-target effects .
Advanced Research Questions
Q. What strategies optimize this compound’s pharmacokinetics for in vivo studies?
To improve bioavailability, researchers can modify the sulfonamide group’s lipophilicity or employ nanoparticle encapsulation. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodent models should be paired with toxicity assays. Blood-brain barrier penetration, as seen in SH-4-54 analogues, could also be explored for brain cancer applications .
Q. How can contradictory data on this compound’s efficacy across cancer types be resolved?
Contradictions may arise from variations in STAT3 activation pathways or cellular context. Researchers should perform multi-omics analyses (e.g., RNA-seq, phosphoproteomics) to identify biomarkers of sensitivity. Additionally, standardized protocols for cell culture conditions and STAT3 activity assays (e.g., luciferase reporters) are critical for cross-study comparability .
Q. What experimental designs address this compound’s potential off-target effects?
Use CRISPR/Cas9 to knock out STAT3 in target cells and compare this compound’s effects in wild-type vs. knockout models. Off-target profiling via kinome-wide screening or thermal proteome profiling (TPP) can identify unintended interactions. Redundant validation (e.g., siRNA knockdown) ensures observed effects are STAT3-specific .
Q. How should combination therapies involving this compound be systematically evaluated?
Employ synergistic screening (e.g., Chou-Talalay method) with chemotherapeutics or targeted agents (e.g., tyrosine kinase inhibitors). Mechanistic studies should clarify whether combinations enhance STAT3 inhibition or act on parallel pathways. In vivo validation using xenograft models with dual endpoints (tumor volume and metastasis) is essential .
Methodological Guidance
- For mechanistic studies : Prioritize structural biology (e.g., X-ray crystallography) to map this compound’s binding interface with STAT3, complemented by molecular dynamics simulations .
- For translational research : Use patient-derived xenograft (PDX) models to recapitulate tumor heterogeneity and validate efficacy in clinically relevant settings .
- For data analysis : Apply rigorous statistical frameworks (e.g., ANOVA with post-hoc tests) to account for variability in biological replicates, and report effect sizes alongside p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
